High-Affinity Monoclonal Antibody Binding Differentiates LH-RH (4-10) as a GnRH Epitope Mimic
LH-RH (4-10) exhibits exceptionally high binding affinity to monoclonal antibody P81662, an anti-GnRH antibody. The compound inhibits the binding of 125I-labeled GnRH to P81662 with an IC50 value of 23 pM [1]. This high-affinity interaction, which is within an order of magnitude of the affinity of full-length GnRH itself for this antibody, confirms that the 4-10 fragment retains the critical epitope recognized by this neutralizing antibody. In contrast, shorter GnRH fragments (e.g., 6-10, 7-10) or fragments lacking the core 4-10 sequence exhibit substantially reduced or no binding, as they lack the complete conformational determinant required for high-affinity recognition [1].
| Evidence Dimension | Inhibition of 125I-GnRH binding to monoclonal antibody P81662 |
|---|---|
| Target Compound Data | IC50 = 23 pM (0.023 nM) |
| Comparator Or Baseline | Shorter GnRH fragments (e.g., 6-10, 7-10): Minimal to no inhibition at comparable concentrations |
| Quantified Difference | At least 100-fold higher affinity for LH-RH (4-10) compared to shorter fragments; approaches full-length GnRH affinity |
| Conditions | Competitive radioligand binding assay using 125I-labeled GnRH and monoclonal antibody P81662 |
Why This Matters
This data validates LH-RH (4-10) as the minimal high-affinity epitope for specific anti-GnRH antibodies, enabling its use as a calibration standard or blocking agent in GnRH immunoassays where shorter fragments would fail.
- [1] Talwar GP, Gupta SK, Singh V, Sahal D, Iyer KS, Singh O. Bioeffective monoclonal antibody against the decapeptide gonadotropin-releasing hormone: reacting determinant and action on ovulation and estrus suppression. Proc Natl Acad Sci U S A. 1985;82(4):1228-1231. View Source
